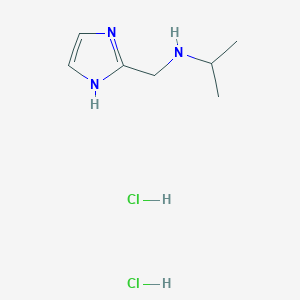

N-(1H-Imidazol-2-ylmethyl)propan-2-aminedihydrochloride

説明

N-(1H-Imidazol-2-ylmethyl)propan-2-aminedihydrochloride is a dihydrochloride salt of a propan-2-amine derivative substituted with a 1H-imidazol-2-ylmethyl group. This compound features a secondary amine backbone, an imidazole ring, and two hydrochloride counterions. The dihydrochloride form enhances water solubility and stability, which is critical for formulation and bioavailability.

特性

IUPAC Name |

N-(1H-imidazol-2-ylmethyl)propan-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c1-6(2)10-5-7-8-3-4-9-7;;/h3-4,6,10H,5H2,1-2H3,(H,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYLYLKRUCDQPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=NC=CN1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Imidazol-2-ylmethyl)propan-2-aminedihydrochloride typically involves the reaction of imidazole with propan-2-amine under specific conditions. One common method involves the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic and saturated heterocycles.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.

化学反応の分析

Types of Reactions

N-(1H-Imidazol-2-ylmethyl)propan-2-aminedihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the imidazole ring or the side chains.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of substituted imidazole derivatives.

科学的研究の応用

N-(1H-Imidazol-2-ylmethyl)propan-2-aminedihydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the production of various industrial chemicals and materials.

作用機序

The mechanism of action of N-(1H-Imidazol-2-ylmethyl)propan-2-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

類似化合物との比較

Table 1: Structural Features of Propan-2-amine Derivatives

Key Insights :

- The imidazole substituent in the target compound distinguishes it from aryl-substituted analogs like tamsulosin hydrochloride or (2RS)-1-(4-methoxyphenyl)propan-2-amine HCl. This difference likely alters electronic properties and biological target interactions.

- The dihydrochloride counterion increases polarity and solubility compared to mono-HCl salts (e.g., tamsulosin) or non-ionic NBOMe derivatives .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Insights :

- The target compound’s imidazole group and dual HCl counterions lower logP (increased hydrophilicity) compared to aryl-substituted analogs. This enhances aqueous solubility, a critical factor for drug delivery .

- NBOMe derivatives exhibit high lipophilicity, favoring blood-brain barrier penetration, but lack pharmaceutical stability .

Key Insights :

生物活性

N-(1H-Imidazol-2-ylmethyl)propan-2-aminedihydrochloride, a compound belonging to the imidazole class, has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various applications in biological and medicinal contexts.

- Molecular Formula : C₇H₁₄Cl₂N₄

- Molecular Weight : 201.12 g/mol

- CAS Number : 1332528-65-0

- Structure : Characterized by an imidazole ring attached to a propan-2-amine moiety, this compound's unique structure contributes to its biological activity.

The biological activity of imidazole derivatives can vary significantly based on their specific structures and targets. N-(1H-Imidazol-2-ylmethyl)propan-2-aminedihydrochloride primarily interacts with various biological targets, influencing several biochemical pathways:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, particularly histamine receptors, which plays a role in allergic responses and inflammation.

- Cell Growth Regulation : There is evidence suggesting that this compound may inhibit the proliferation of bacterial and cancer cells.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. The following table summarizes the antibacterial effects observed with N-(1H-Imidazol-2-ylmethyl)propan-2-aminedihydrochloride against various pathogens:

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | Jain et al. |

| Escherichia coli | Variable activity | Jain et al. |

| Bacillus subtilis | Good antimicrobial effect | Jain et al. |

The mechanism behind this activity often involves disruption of bacterial cell wall synthesis or interference with metabolic processes, leading to cell death.

Anti-inflammatory Effects

Imidazole derivatives are also known for their anti-inflammatory properties. Studies have demonstrated that these compounds can reduce inflammation by modulating immune responses, potentially through inhibition of pro-inflammatory cytokines.

Antitumor Activity

Recent investigations have shown that N-(1H-Imidazol-2-ylmethyl)propan-2-aminedihydrochloride exhibits antitumor effects in various cancer models. Notably, it has been studied for its potential to inhibit the growth of cancer cells in vitro and in vivo, particularly in glioma and pancreatic cancer models.

Case Studies

- Antibacterial Activity Against MRSA : A study conducted by Jain et al. highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

- Inflammation Model in Rats : In a rat model of inflammation, treatment with N-(1H-Imidazol-2-ylmethyl)propan-2-aminedihydrochloride resulted in a significant reduction in paw edema compared to control groups, indicating its potential therapeutic role in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1H-Imidazol-2-ylmethyl)propan-2-aminedihydrochloride, and how is its purity ensured?

- Methodology : The compound is typically synthesized via alkylation and acylation reactions. For example, alkylation of amines with imidazole derivatives (e.g., 2-chloromethylimidazole) in polar aprotic solvents like DMF, followed by HCl salt formation . Purity is ensured through recrystallization (e.g., ethyl acetate) and analytical techniques such as HPLC or column chromatography .

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

- Methodology :

- 1H NMR and ESI-MS : Used to confirm molecular structure and proton environments .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles .

- FT-IR : Validates functional groups like imidazole rings and amine linkages .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Use PPE (gloves, goggles) to avoid skin/eye contact (H313, H333 warnings) .

- Work in fume hoods to prevent inhalation of HCl vapors.

- Store in airtight containers away from moisture to prevent decomposition .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic properties of imidazole derivatives like this compound?

- Methodology : DFT calculations (e.g., B3LYP hybrid functional) model exchange-correlation effects to predict thermochemical properties (e.g., ionization potentials, bond energies). Exact-exchange terms improve accuracy for molecular orbitals in imidazole systems . Computational tools like Gaussian or ORCA are used to simulate electronic spectra and compare with experimental data .

Q. What strategies resolve contradictions in crystallographic data for imidazole-based compounds?

- Methodology :

- Multi-temperature refinement : SHELXL refines structures using high-resolution data at varying temperatures to account for thermal motion .

- Twinned data analysis : For crystals with twinning, SHELXD or OLEX2 identifies twin laws and corrects intensity overlaps .

- Hirshfeld surface analysis : Visualizes intermolecular interactions to validate packing motifs .

Q. How do structural modifications at the imidazole ring influence pharmacological activity?

- Methodology :

- GPCR modulation : Substituents like methyl or nitro groups at the 2-position enhance binding to allosteric sites (e.g., CNS targets) .

- Anticancer activity : Thiazolo[3,2-a]pyrimidine derivatives with benzimidazole moieties show improved cytotoxicity via topoisomerase inhibition .

- Fluorescent probes : Methoxy/hydroxyl substituents on triphenylamine-imidazole hybrids increase quantum yield for bioimaging .

Q. How is this compound utilized in developing fluorescent probes for cellular imaging?

- Methodology :

- Synthesis of fluorescent analogs : Introduce electron-donating groups (e.g., -OH, -OCH3) to imidazole derivatives to redshift emission wavelengths .

- Solvatochromism studies : Evaluate polarity-dependent fluorescence in solvents like DMSO or water to optimize probe performance .

- Cell permeability assays : Use confocal microscopy to track uptake in live cells (e.g., HeLa), comparing with commercial dyes like DAPI .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。